molecular formula C14H17F2NO B13568230 N-(2,2-difluorocycloheptyl)benzamide

N-(2,2-difluorocycloheptyl)benzamide

Cat. No.: B13568230
M. Wt: 253.29 g/mol
InChI Key: OSORVYXNQIYKOY-UHFFFAOYSA-N
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Description

N-(2,2-Difluorocycloheptyl)benzamide is a fluorinated benzamide derivative characterized by a cycloheptyl ring substituted with two fluorine atoms at the 2-position and a benzamide group attached via the nitrogen atom. The cycloheptyl moiety introduces conformational flexibility compared to rigid aromatic substituents, while the fluorine atoms influence electronic properties and intermolecular interactions such as hydrogen bonding and C–F···π stacking .

Properties

Molecular Formula

C14H17F2NO

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2,2-difluorocycloheptyl)benzamide

InChI

InChI=1S/C14H17F2NO/c15-14(16)10-6-2-5-9-12(14)17-13(18)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,17,18)

InChI Key

OSORVYXNQIYKOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluorocycloheptyl)benzamide typically involves the reaction of 2,2-difluorocycloheptylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using automated chromatography systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluorocycloheptyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,2-difluorocycloheptyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluorocycloheptyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Differences

Aromatic vs. Aliphatic Substituents

Most fluorinated benzamides in the literature feature aromatic substituents. For example:

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Exhibits coplanar aromatic rings with interplanar angles of 0.5°, stabilized by 1D amide···amide hydrogen bonds and C–F···C stacking interactions .
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : An isomer of Fo23, with fluorine atoms altering hydrogen-bonding patterns and molecular stacking .

In contrast, N-(2,2-difluorocycloheptyl)benzamide replaces the aromatic ring with a cycloaliphatic group. This structural difference may lead to unique crystal packing, as seen in cyclohexane-based benzamides (e.g., N,N’-((1R,2R)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide)), where aliphatic rings enforce non-planar geometries .

Fluorine Positioning

The 2,2-difluoro substitution on the cycloheptyl ring differs from ortho/meta-difluoro patterns in aromatic analogues. In Fo23 and Fo24, fluorine atoms participate in C–F···O/N hydrogen bonds and π-stacking, enhancing lattice stability . In the cycloheptyl derivative, fluorine atoms may instead engage in weaker C–F···H–C interactions or alter dipole moments, impacting solubility and reactivity.

Data Table: Key Properties of Selected Benzamides

Compound Name Substituent Type Melting Point (°C) Hydrogen Bonding Biological Activity Reference
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) Aromatic (2,3-difluoro) Not reported 1D amide···amide, C–F···C stacking Not tested
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) Aromatic (2,4-difluoro) Not reported Varied stacking patterns Not tested
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Aliphatic (hydroxy) Not reported O–H···N hydrogen bonds Metal-catalyzed C–H activation
N-Benzimidazol-1-yl methyl-benzamide Heterocyclic Not reported N/A Anti-inflammatory, analgesic

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